molecular formula C15H21NO3S2 B2927749 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 1797690-92-6

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No.: B2927749
CAS No.: 1797690-92-6
M. Wt: 327.46
InChI Key: GXDUXNKNFAJMCP-UHFFFAOYSA-N
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Description

The compound (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone (CAS: 1797690-92-6, molecular formula: C₁₅H₂₁NO₃S₂, molecular weight: 327.5) features a unique hybrid structure combining a sulfonated azetidine ring and a 4-methylthiophene moiety linked via a ketone bridge. This compound’s Smiles representation, Cc1csc(C(=O)N2CC(S(=O)(=O)C3CCCCC3)C2)c1, highlights its stereoelectronic features .

Properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S2/c1-11-7-14(20-10-11)15(17)16-8-13(9-16)21(18,19)12-5-3-2-4-6-12/h7,10,12-13H,2-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDUXNKNFAJMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and properties of the target compound with related azetidine- and sulfur-containing derivatives:

Compound Name / ID Core Structure Substituents/Modifications Molecular Weight Notable Properties/Activities Reference
Target Compound (CAS: 1797690-92-6) Azetidine + Thiophene Cyclohexylsulfonyl, 4-methylthiophene 327.5 High lipophilicity (predicted)
AZD1979 (spiro-azetidine-oxetane) Spiro-azetidine + Oxadiazole Spiro-oxetanylazetidinyl, 4-methoxyphenyl ~500 (estimated) Improved pharmacokinetics, MCH1 antagonist
3-(4-Methylphenyl)-2-thioxo-thiazolidinone Thiazolidinone 4-Methylphenyl, thioxo group 223.3 Structural analog for heterocyclic activity
(4-Azidophenyl)benzo[b]thienyl-methanone Benzo[b]thiophene + Azide 4-Azidophenyl, hydroxyl groups 379.4 Photoreactive probe (potential)
Triazole-thioether ketone () Triazole + Phenylsulfonyl 2,4-Difluorophenyl, phenylsulfonyl ~450 (estimated) Synthetic intermediate for triazole derivatives
Key Comparisons

Azetidine Modifications :

  • The target compound’s cyclohexylsulfonyl group on azetidine differs from the spiro-oxetanylazetidinyl moiety in AZD1979 . The latter’s spiro architecture reduces ring strain and enhances metabolic stability, whereas the cyclohexylsulfonyl group in the target may increase steric bulk and alter solubility.
  • In contrast, simpler azetidin-2-ones (e.g., 3a, 3b in ) lack sulfonyl groups but include aryloxy substituents, which influence ring puckering dynamics (see ) .

Thiophene vs. Other Heterocycles: The 4-methylthiophene in the target compound provides a planar aromatic system distinct from the oxadiazole in AZD1979 or thiazolidinone in . Thiophenes are known for their electron-rich nature, facilitating π-π stacking in receptor binding . Comparatively, the benzo[b]thiophene in incorporates azide and hydroxyl groups, enabling photoaffinity labeling applications .

Synthetic Strategies :

  • The target compound’s synthesis likely involves sulfonation of azetidine and coupling with 4-methylthiophene-2-carboxylic acid, analogous to triazole-thioether ketone preparations () .
  • In contrast, spiro-azetidines like AZD1979 require multistep cyclization and chiral resolution .

Physicochemical Properties: The cyclohexylsulfonyl group increases molecular weight (327.5) compared to simpler azetidines (e.g., 3a in : MW ~300) but may improve metabolic stability over methylphenyl-thiazolidinones (MW ~223) . Missing data (e.g., melting point, solubility) for the target compound limit direct comparisons with analogues like 3a (m.p. 188–189°C) .

Recommended Studies :

  • Crystallographic Analysis : To elucidate ring puckering and sulfonyl group conformation (cf. ) .
  • Biological Screening: Evaluate kinase or protease inhibition relative to thiazolidinones () and triazoles () .

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